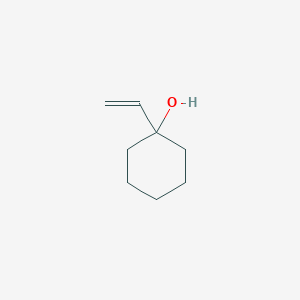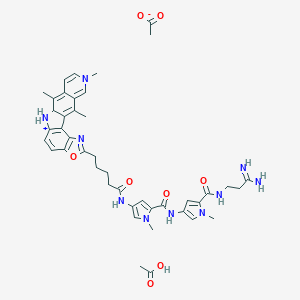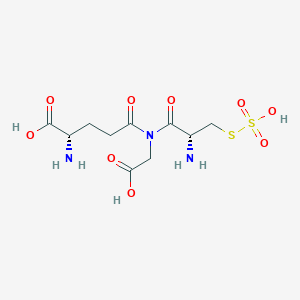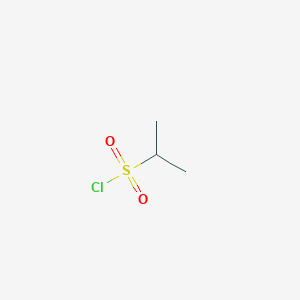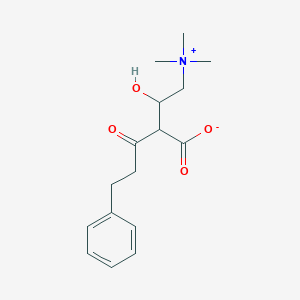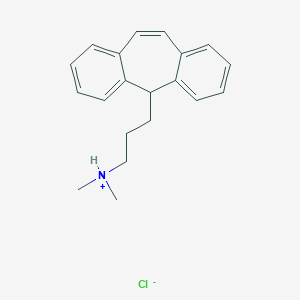
5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione, also known as HMBT, is a thiazolidine derivative that has been studied for its potential therapeutic applications. HMBT has been found to possess various biochemical and physiological effects, making it an interesting molecule for scientific research.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory genes. In addition, 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has been found to activate the AMPK pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has been found to possess various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has also been found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has been shown to increase glucose uptake and insulin sensitivity in cells.
Advantages and Limitations for Lab Experiments
5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the lab. 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione is also soluble in water, making it easy to use in cell culture experiments. However, there are also limitations to using 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione in lab experiments. 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has a short half-life in the body, which may limit its effectiveness in vivo. In addition, 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has not been extensively studied in humans, so its safety and efficacy in humans are not fully known.
Future Directions
For research on 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione include the development of 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione derivatives with improved pharmacokinetic properties, investigation of its potential therapeutic applications, and elucidation of its mechanism of action.
Synthesis Methods
The synthesis of 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione involves the reaction of 3-methyl-2-thioxo-4-thiazolidinone with formaldehyde and glycolic acid in the presence of sodium borohydride. The resulting product is then treated with hydroxylamine hydrochloride and sodium hydroxide to yield 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione. The synthesis of 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione is a multi-step process that requires careful control of reaction conditions to obtain a high yield and purity of the final product.
Scientific Research Applications
5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has been studied for its potential therapeutic applications in various fields of research. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has been found to have anti-diabetic effects and may be useful in the treatment of diabetes.
properties
CAS RN |
10225-81-7 |
|---|---|
Molecular Formula |
C8H15NO5S2 |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
5-hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C8H15NO5S2/c1-9-3-8(14,16-7(9)15)6(13)5(12)4(11)2-10/h4-6,10-14H,2-3H2,1H3 |
InChI Key |
PJYWOSZGVKJXLI-UHFFFAOYSA-N |
SMILES |
CN1CC(SC1=S)(C(C(C(CO)O)O)O)O |
Canonical SMILES |
CN1CC(SC1=S)(C(C(C(CO)O)O)O)O |
Other CAS RN |
10225-81-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



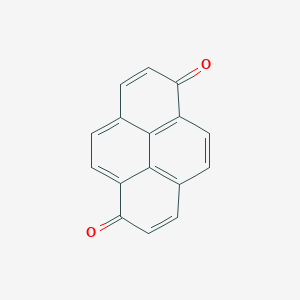

![1H,3H-[1,2,5]Oxadiazolo[3,4-B]quinoxaline](/img/structure/B155735.png)
